molecular formula C7H12BrNO B6251151 4-(bromomethyl)-1-ethylpyrrolidin-2-one CAS No. 1824497-15-5

4-(bromomethyl)-1-ethylpyrrolidin-2-one

Cat. No.: B6251151
CAS No.: 1824497-15-5
M. Wt: 206.1
InChI Key:
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Description

4-(Bromomethyl)-1-ethylpyrrolidin-2-one is a chemical compound with the molecular formula C8H14BrNO. It is a brominated derivative of pyrrolidin-2-one, a cyclic amide, and is known for its utility in various chemical synthesis processes. This compound is characterized by the presence of a bromomethyl group (-CH2Br) attached to the pyrrolidin-2-one ring, which significantly influences its reactivity and applications.

Synthetic Routes and Reaction Conditions:

  • Bromination of 1-ethylpyrrolidin-2-one: The compound can be synthesized by the bromination of 1-ethylpyrrolidin-2-one using bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) at low temperatures.

  • Nucleophilic Substitution Reaction: Another method involves the nucleophilic substitution of a suitable leaving group with a bromomethyl group. For example, reacting 1-ethylpyrrolidin-2-one with an appropriate bromomethylating agent such as bromoethane in the presence of a strong base like sodium hydride (NaH).

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can convert the bromomethyl group to a methylene group (-CH2-).

  • Substitution: The bromomethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: Nucleophiles such as sodium cyanide (NaCN) and ammonia (NH3) are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: this compound can be oxidized to form this compound-2-oxide.

  • Reduction Products: Reduction can yield 4-(methyl)-1-ethylpyrrolidin-2-one.

  • Substitution Products: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Bromomethyl)-1-ethylpyrrolidin-2-one finds applications in several scientific research fields:

  • Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

  • Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.

  • Medicine: It serves as a precursor for the development of new therapeutic agents.

  • Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(Bromomethyl)-1-ethylpyrrolidin-2-one exerts its effects depends on its specific application. For instance, in pharmaceutical synthesis, it may act as a building block for the formation of active pharmaceutical ingredients (APIs) through nucleophilic substitution reactions. The molecular targets and pathways involved are typically specific to the biological or chemical processes being studied.

Comparison with Similar Compounds

  • 4-(Bromomethyl)pyrrolidin-2-one

  • 4-(Bromomethyl)-1-methylpyrrolidin-2-one

  • 4-(Bromomethyl)benzene

Properties

CAS No.

1824497-15-5

Molecular Formula

C7H12BrNO

Molecular Weight

206.1

Purity

95

Origin of Product

United States

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